molecular formula C18H22N4OS B2998928 (E)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide CAS No. 1798419-63-2

(E)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2998928
CAS No.: 1798419-63-2
M. Wt: 342.46
InChI Key: YNEKWPWKRYIKBV-HWKANZROSA-N
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Description

(E)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H22N4OS and its molecular weight is 342.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

Research on acrylamide derivatives, including those with piperidine and thiophene moieties, often focuses on their synthesis and the exploration of novel chemical reactions. For instance, the study of reactions between enamino amides and dimethyl acetylenedicarboxylate highlights the formation of benzene derivatives, enamino esters, and pyridones, showcasing the versatility of acrylamide compounds in synthetic chemistry (Nuvole & Paglietti, 1989).

Polymer Chemistry

Acrylamide monomers play a significant role in the preparation of redox-active polymers. The study of the structure and packing of acrylamide monomers reveals insights into their molecular arrangements and potential applications in designing functional materials (Goswami et al., 2015).

Medicinal Chemistry

Acrylamide derivatives are explored for their antibacterial and anticancer properties, with some compounds showing potent activity against specific bacterial strains and tumor cell lines. This suggests the potential of these compounds in developing new therapeutic agents (Bondock & Gieman, 2015). Additionally, the synthesis and evaluation of antiinflammatory activity of various acrylamide analogs indicate the relevance of these compounds in discovering novel treatments for inflammation-related conditions (Rajasekaran, Sivakumar, & Jayakar, 1999).

Properties

IUPAC Name

(E)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-14-2-4-17(21-20-14)22-9-6-15(7-10-22)12-19-18(23)5-3-16-8-11-24-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,19,23)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEKWPWKRYIKBV-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)C=CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)/C=C/C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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